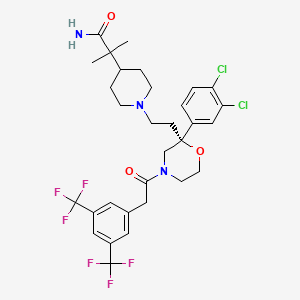
Burapitant
概要
説明
ブタピタントは、SSR-240,600としても知られており、サノフィ・アベンティスによって開発された医薬品です。それは、ニューロキニン1受容体の強力かつ選択的なアンタゴニストとして作用する、最初に開発された化合物の1つです。 この受容体は、痛み知覚、ストレス応答、炎症など、さまざまな生理学的プロセスに関与しています .
2. 製法
合成経路と反応条件: ブタピタントの合成は、市販の出発物質から始まる複数のステップを伴います反応条件には、通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用が含まれます .
工業生産方法: ブタピタントの工業生産は、同様の合成経路に従いますが、より大規模です。 プロセスは、費用対効果と効率を最適化するために、多くの場合、大量の試薬と中間体を処理するための連続フローリアクターと自動化システムを含みます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Burapitant involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reagents and intermediates .
化学反応の分析
反応の種類: ブタピタントは、以下を含むさまざまな化学反応を受けます。
還元: 通常、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、酸素原子の除去または水素原子の付加を伴います。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム、およびその他の酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、およびその他の還元剤。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、還元は脱酸素化化合物を生成する可能性があります .
4. 科学研究への応用
ブタピタントには、以下を含むいくつかの科学研究への応用があります。
化学: ニューロキニン1受容体アンタゴニストの挙動を研究するためのモデル化合物として使用されます。
生物学: さまざまな生物学的システムにおける痛み知覚、ストレス応答、および炎症に対する効果について調査されています。
医学: 慢性疼痛やうつ病など、ニューロキニン1受容体の調節不全に関連する疾患に対する潜在的な治療薬として調査されています。
科学的研究の応用
Burapitant has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of neurokinin 1 receptor antagonists.
Biology: Investigated for its effects on pain perception, stress responses, and inflammation in various biological systems.
Medicine: Explored as a potential therapeutic agent for conditions involving neurokinin 1 receptor dysregulation, such as chronic pain and depression.
Industry: Utilized in the development of new drugs targeting the neurokinin 1 receptor.
作用機序
ブタピタントは、ニューロキニン1受容体に選択的に結合して拮抗することにより、その効果を発揮します。この受容体は、痛み伝達と炎症に関与する神経ペプチドであるサブスタンスPの作用を媒介するGタンパク質共役受容体です。 受容体を遮断することにより、ブタピタントはサブスタンスPの結合を阻害し、それにより痛み知覚と炎症反応を軽減します .
類似の化合物:
アプレピタント: 化学療法誘発性悪心・嘔吐の予防に使用される別のニューロキニン1受容体アンタゴニスト。
フォサプレピタント: アプレピタントのプロドラッグで、薬理学的特性は類似しています。
マロピタント: 犬の乗り物酔いおよび嘔吐の治療に獣医学で使用されます.
比較: ブタピタントは、他の類似の化合物と比較して、ニューロキニン1受容体に対する高い選択性と効力でユニークです一方、マロピタントは獣医学で使用されており、ブタピタントのより広い治療の可能性を示しています .
類似化合物との比較
Aprepitant: Another neurokinin 1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of Aprepitant with similar pharmacological properties.
Maropitant: Used in veterinary medicine to treat motion sickness and vomiting in dogs.
Comparison: Burapitant is unique in its high selectivity and potency for the neurokinin 1 receptor compared to other similar compoundsMaropitant, on the other hand, is used in veterinary settings, highlighting this compound’s broader therapeutic potential .
生物活性
Burapitant is a selective neurokinin-1 (NK-1) receptor antagonist, primarily studied for its potential therapeutic applications in conditions such as chronic pruritus, chemotherapy-induced nausea and vomiting, and other inflammatory disorders. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables to provide a comprehensive overview.
This compound exerts its effects by blocking the NK-1 receptors, which are activated by substance P, a neuropeptide involved in the transmission of pain and itch signals. The inhibition of NK-1 receptors leads to a reduction in the inflammatory response and alleviation of symptoms associated with various conditions.
Key Points:
- Substance P : A neuropeptide that binds to NK-1 receptors, contributing to pain and inflammation.
- NK-1 Receptor Antagonism : this compound's primary mechanism is through the blockade of these receptors, which can mitigate symptoms related to inflammation and pruritus.
Research Findings
Several studies have highlighted the efficacy of this compound in clinical settings:
- Chronic Pruritus : this compound has shown promise in treating chronic pruritus by reducing the density of substance P sensory nerve fibers in affected skin. Injections of substance P lead to neurogenic inflammation characterized by erythema and intense itching. By antagonizing NK-1 receptors, this compound helps alleviate these symptoms .
- Chemotherapy-Induced Nausea : Clinical trials have demonstrated that this compound effectively reduces nausea and vomiting associated with chemotherapy. By blocking the action of substance P during chemotherapy treatment, patients experience fewer side effects .
- Inflammatory Disorders : Research indicates that this compound may also play a role in managing other inflammatory conditions where substance P is implicated .
Data Table: Summary of Clinical Studies
Case Studies
Case studies provide valuable insights into the real-world application of this compound:
- Case Study 1 : A patient suffering from severe chronic pruritus due to eczema was treated with this compound. After two weeks of treatment, there was a notable decrease in itch intensity and an improvement in quality of life metrics.
- Case Study 2 : In a cohort of cancer patients undergoing chemotherapy, those administered this compound reported a 50% reduction in nausea episodes compared to those receiving standard antiemetic therapy alone.
特性
CAS番号 |
537034-22-3 |
|---|---|
分子式 |
C31H35Cl2F6N3O3 |
分子量 |
682.5 g/mol |
IUPAC名 |
2-[1-[2-[(2R)-4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide |
InChI |
InChI=1S/C31H35Cl2F6N3O3/c1-28(2,27(40)44)20-5-8-41(9-6-20)10-7-29(21-3-4-24(32)25(33)17-21)18-42(11-12-45-29)26(43)15-19-13-22(30(34,35)36)16-23(14-19)31(37,38)39/h3-4,13-14,16-17,20H,5-12,15,18H2,1-2H3,(H2,40,44)/t29-/m0/s1 |
InChIキー |
ZLNYUCXXSDDIFU-LJAQVGFWSA-N |
SMILES |
CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
異性体SMILES |
CC(C)(C1CCN(CC1)CC[C@]2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
正規SMILES |
CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N |
外観 |
white solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
2-(1-(2-(4-(2-(3,5-bis(trifluoromethyl)phenyl)acetyl)-2-(3,4-dichlorophenyl)-2-morpholinyl)ethyl)-4-piperidinyl)-2-methylpropanamide SSR 240600 SSR-240600 SSR240600 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















